N3-甲基泮托拉唑

描述

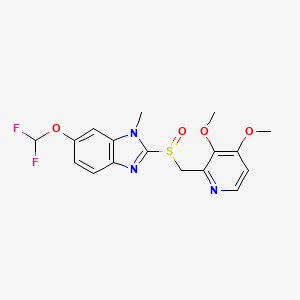

“N3-Methyl pantoprazole” is a compound with the molecular formula C17H17F2N3O4S . It contains a total of 46 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, and 16 aromatic bonds .

Synthesis Analysis

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5–8. The synthesis of pantoprazole RC E is reported using the benzidine rearrangement .

Molecular Structure Analysis

The molecular structure of “N3-Methyl pantoprazole” includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 3 ether(s) (aromatic) and 1 sulfoxide .

Chemical Reactions Analysis

The benzimidazole N3 protonation step is essential for the activation of C2 for nucleophilic attack. The overall reactivity of pantoprazole is the lowest of all the PPIs. The half-life of pantoprazole at pH 1.3 is a whopping 9.3 .

Physical And Chemical Properties Analysis

Physico-chemical methods used for pantoprazole assay are spectrophotometry and HPLC. The most commonly used method is direct spectrophotometry associated with the measurement of optical density at a wavelength of the maximum absorption of pantoprazole in various solvents .

科学研究应用

Analytical Methodologies in Pharmaceutical Chemistry

N3-Methyl pantoprazole is utilized in analytical methodologies to determine proton pump inhibitors (PPIs) in pharmaceuticals. High-performance liquid chromatography (HPLC) with UV detection is commonly employed for this purpose. The accurate measurement of PPIs like pantoprazole is crucial for ensuring the quality and efficacy of medications used to treat acid-related disorders .

Pharmaceutical Compounding

In the realm of pharmaceutical compounding, N3-Methyl pantoprazole is a model substance for creating dose-adjustable formulations. It is essential for tailoring medications to individual patient needs, particularly in pediatric cases where precise dosing is critical. The stability and suitability of pantoprazole in various compounded forms, such as liquid and solid dosage forms, are extensively studied to optimize therapeutic outcomes .

Proton Pump Inhibition for Acid-Related Diseases

N3-Methyl pantoprazole acts as a proton pump inhibitor, effectively reducing gastric acid secretion. This property is harnessed in the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. The compound’s ability to inhibit gastric acid production makes it a valuable therapeutic agent .

Biotechnological Research in Oncology

In biotechnological research, N3-Methyl pantoprazole has shown potential in oncology. Studies indicate that pantoprazole can induce mitochondrial apoptosis and attenuate NF-κB signaling in cancer cells, suggesting its use as an anticancer agent. This application is particularly relevant in the study of glioma cells, where pantoprazole may contribute to the development of new cancer therapies .

Hepatology and Liver Fibrosis

N3-Methyl pantoprazole is investigated for its effects on liver fibrosis and hepatic stellate cell activation. Research suggests that pantoprazole can ameliorate liver fibrosis and suppress hepatic stellate cell activation, which is significant in the context of chronic liver diseases. Understanding the mechanisms by which pantoprazole influences liver pathology could lead to novel treatments for liver fibrosis .

Advancements in Drug Safety and Efficacy

The safety profile and therapeutic efficacy of N3-Methyl pantoprazole are subjects of ongoing scientific inquiry. Studies aim to understand the drug-induced liver injury (DILI) potential of pantoprazole and its implications for patient health. Monitoring adverse effects and optimizing drug safety are key aspects of pharmaceutical advancements involving pantoprazole .

作用机制

Target of Action

N3-Methyl Pantoprazole, like its parent compound Pantoprazole, is a proton pump inhibitor (PPI). Its primary target is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, N3-Methyl Pantoprazole effectively suppresses gastric acid secretion .

Mode of Action

N3-Methyl Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of N3-Methyl Pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The inhibition of the (H+, K+)-ATPase enzyme by N3-Methyl Pantoprazole affects the gastric acid secretion pathway, leading to a decrease in stomach acidity. This can have downstream effects on various biochemical pathways, particularly those involved in digestion. For instance, it has been shown to attenuate MAPK (ERK1/2, JNK, p38)–NF-κB and apoptosis signaling pathways after renal ischemia/reperfusion injury in rats .

Pharmacokinetics

The pharmacokinetic properties of N3-Methyl Pantoprazole are likely to be similar to those of Pantoprazole. Pantoprazole is rapidly and well absorbed, with a bioavailability of 77% . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 . The elimination half-life of Pantoprazole is approximately 1 hour, but this can increase to 3.5 to 10 hours in individuals with CYP2C19 deficiency . About 71% of Pantoprazole is excreted in the urine as metabolites .

Result of Action

The primary result of N3-Methyl Pantoprazole’s action is the suppression of gastric acid secretion. This leads to a decrease in stomach acidity, which can promote the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It can also provide gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

The action of N3-Methyl Pantoprazole, like other PPIs, can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the drug, as PPIs are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . Additionally, factors such as diet, co-administration with other medications, and individual variations in drug metabolism can also influence the drug’s action, efficacy, and stability.

安全和危害

While PPIs like pantoprazole are safe in the short-term, emerging evidence shows risks associated with long-term use. More than 90% of patients were without adverse events throughout the whole study and only 4 patients discontinued the treatment due to adverse events related to pantoprazole treatment .

未来方向

属性

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIXLAGYOWZQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3-Methyl pantoprazole | |

CAS RN |

721924-06-7 | |

| Record name | N3-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N3-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

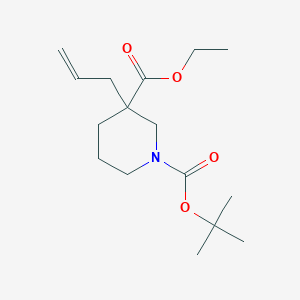

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

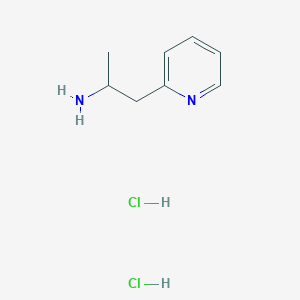

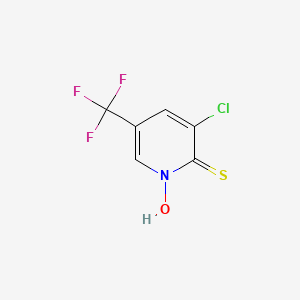

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)

![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)

![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)